molecular formula C5H11ClN2 B1367445 1-Methylcyclopropane-1-carboximidamide hydrochloride CAS No. 78104-89-9

1-Methylcyclopropane-1-carboximidamide hydrochloride

Cat. No.: B1367445
CAS No.: 78104-89-9
M. Wt: 134.61 g/mol
InChI Key: QXMGYZRRRQGAFV-UHFFFAOYSA-N
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Description

1-Methylcyclopropane-1-carboximidamide hydrochloride is an organic compound with the molecular formula C₅H₁₁ClN₂. It is a derivative of cyclopropane and is characterized by the presence of a carboximidamide group attached to a methyl-substituted cyclopropane ring. This compound is typically found in the form of a white powder and is used in various chemical and pharmaceutical applications .

Scientific Research Applications

1-Methylcyclopropane-1-carboximidamide hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the formation of more complex molecules through various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Several precautionary statements are also associated with this compound, including recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

The synthesis of 1-methylcyclopropane-1-carboximidamide hydrochloride involves several steps. One common method includes the reaction of 1-methylcyclopropane-1-carboxylic acid with an appropriate amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions typically involve:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Methylcyclopropane-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-methylcyclopropane-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The carboximidamide group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Methylcyclopropane-1-carboximidamide hydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methylcyclopropane-1-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-5(2-3-5)4(6)7;/h2-3H2,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMGYZRRRQGAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00535246
Record name 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78104-89-9
Record name 1-Methylcyclopropane-1-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00535246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methylcyclopropane-1-carboximidamide hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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